

Discovery and history of (R)-mandelonitrile

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An In-depth Technical Guide to the Discovery and History of (R)-mandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-mandelonitrile, a chiral cyanohydrin, is a pivotal intermediate in the synthesis of a multitude of optically active pharmaceuticals and fine chemicals, including α -hydroxy carboxylic acids, α -hydroxy aldehydes, and 2-amino alcohols.[1][2] Its stereochemistry is critical for the enantiomeric purity and biological activity of the final products.[3] This document provides a comprehensive overview of the discovery, history, and synthesis of (R)-mandelonitrile. It details the progression from early racemic chemical syntheses to modern, highly enantioselective biocatalytic methods. Key experimental protocols are described, quantitative data are systematically tabulated, and relevant biochemical and synthetic pathways are visualized to offer a thorough resource for professionals in the field.

Introduction and Historical Perspective

Mandelonitrile (α-hydroxybenzeneacetonitrile) is a cyanohydrin derived from benzaldehyde.[1] [4][5] Its history is intertwined with the foundations of organic chemistry. The racemic form of mandelonitrile was the first cyanohydrin to be synthesized in 1832, a discovery that contributed to the early understanding of this class of compounds.[6]

Early significant milestones include:



- 1832: The first synthesis of racemic mandelonitrile is achieved, marking a key point in the study of cyanohydrins.[6]
- 1832: Justus von Liebig and Friedrich Wöhler's seminal work on oil of bitter almonds (benzaldehyde) lays the groundwork for understanding the precursors of mandelonitrile and introduces the concept of the "benzoyl radical".[7]
- 1872: Friedrich Urech develops the "Urech cyanohydrin method," a foundational technique for synthesizing cyanohydrins from ketones using alkali cyanides and acetic acid.[8][9]
- 1908: The first asymmetric synthesis of a cyanohydrin is reported by Rosenthaler, who
 utilized emulsin, an enzyme extract from almonds, to achieve an enantioselective reaction.
 [10] This pioneering work demonstrated the potential of biocatalysis for producing chiral
 molecules.

Naturally, mandelonitrile exists as the aglycone component of cyanogenic glycosides such as amygdalin and prunasin, which are found in the seeds and pits of many fruits from the Prunus species (e.g., almonds, apricots, peaches).[1][6] In nature, the (R)-(+) enantiomer is predominant and plays a role in plant and insect defense mechanisms.[1][11] When threatened, organisms can release enzymes, such as mandelonitrile lyase, that decompose (R)-mandelonitrile into benzaldehyde and toxic hydrogen cyanide (HCN).[1][6][11]

Synthesis of (R)-mandelonitrile

The synthesis of mandelonitrile has evolved from producing racemic mixtures to highly selective methods yielding the desired (R)-enantiomer with excellent purity.

Chemical Synthesis

Traditional chemical methods for synthesizing mandelonitrile involve the nucleophilic addition of a cyanide source to benzaldehyde.[3][5] These methods are effective for producing the molecule but inherently result in a racemic mixture because the cyanide ion can attack the prochiral carbonyl carbon from either face with equal probability.[3]

A typical reaction involves combining benzaldehyde with sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[3] The Urech cyanohydrin method is a classic example of this type of synthesis.[8] While these methods can achieve high yields, a



subsequent, often inefficient, resolution step is required to separate the (R) and (S) enantiomers.[3]

More advanced asymmetric chemical syntheses have been developed. For instance, the use of a chiral catalyst, such as (R)-Binol in conjunction with a lithium alkoxy compound, can facilitate the asymmetric addition of trimethylsilyl cyanide (TMSCN) to benzaldehyde, yielding enantiomerically enriched mandelonitrile.[8][9]

Enzymatic Synthesis (Biocatalysis)

The most efficient and widely used method for producing **(R)-mandelonitrile** with high enantiomeric purity is through biocatalysis, utilizing a class of enzymes known as (R)-hydroxynitrile lyases ((R)-HNLs), also called oxynitrilases.[12][13] These enzymes stereospecifically catalyze the addition of hydrogen cyanide to benzaldehyde.[12]

(R)-HNLs are found in a variety of natural sources, and their specific activities and optimal reaction conditions can vary significantly.

- Prunus amygdalus (Bitter Almond): This is the most traditionally studied source of (R)-HNL.
 The enzyme has been extensively characterized and is used in various industrial applications.[3]
- Chamberlinius hualienensis (Millipede): A novel HNL discovered in this cyanogenic millipede
 exhibits exceptionally high specific activity for (R)-mandelonitrile synthesis (7420 U/mg),
 making it a highly efficient biocatalyst.[3][14][15]
- Pyrus communis (Pear): An R-specific HNL has also been isolated from pear seeds, demonstrating high enantiomeric excess and molar conversion.[16]

The enzymatic approach offers several advantages over chemical synthesis, including mild reaction conditions, high enantioselectivity (often >99% ee), and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry.[3]

Quantitative Data Physicochemical Properties of Mandelonitrile



Property	Value	Reference	
Molecular Formula	C ₈ H ₇ NO	[4][17]	
Molecular Weight	133.15 g/mol	[4][17]	
Appearance	Reddish-brown to dark red- brown liquid	[3][4]	
Melting Point (dl-form)	-10 °C	[6][18]	
Melting Point (R/S)	22 °C	[1]	
Boiling Point	170 °C (decomposes)	[3][17]	
Density	~1.117 g/cm ³	[1][17]	
Specific Rotation [α]D ²⁵ ((R)-form)	+43.75° (c = 5.006 in benzene)	[18]	

Comparison of Enzymatic Synthesis Methods for (R)-mandelonitrile



Enzyme Source	Specific Activity (U/mg)	Optimal pH	Optimal Temp. (°C)	Enantiom eric Excess (ee)	Conversi on/Yield	Referenc e
Prunus amygdalus (Almond)	1,450	5.5	5	>99%	>99%	[3][19]
Chamberlin ius hualienensi s (Millipede)	7,420	-	-	99%	-	[3][14]
Pyrus communis (Pear)	-	5.5	30	96.33%	86.83%	[16]
Alcaligenes faecalis (bacterium)	-	-	-	100%	91% (for R- mandelic acid)	[20][21]

Note: The yield from Alcaligenes faecalis refers to the conversion of racemic mandelonitrile to (R)-mandelic acid, demonstrating a dynamic kinetic resolution process.[20][21]

Key Experimental Protocols Protocol 1: Chemical Synthesis of Racemic Mandelonitrile

This protocol is adapted from established methods for cyanohydrin formation.[22][23]

Materials:

- Benzaldehyde
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)



- Sodium bisulfite (NaHSO₃), saturated solution
- Hydrochloric acid (HCl), concentrated
- Benzene or other suitable organic solvent
- Ice
- 4-L wide-mouthed glass jar with mechanical stirrer
- Separatory funnel

Procedure:

- In the 4-L jar, prepare a solution of sodium cyanide (150 g, 3 moles) in 500 cc of water.[22]
- Add benzaldehyde (318 g, 3 moles) to the cyanide solution.
- Begin vigorous stirring and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.
- Concurrently with the bisulfite addition, add 900 g of cracked ice to the mixture to maintain a low temperature.[22]
- A layer of mandelonitrile oil will separate. Once the addition is complete, transfer the entire mixture to a large separatory funnel.
- Separate the lower aqueous layer from the upper mandelonitrile oil layer.[22]
- Extract the aqueous layer once with ~150 cc of benzene to recover any dissolved product.
 [22]
- Combine the benzene extract with the main mandelonitrile portion. The solvent can be removed under reduced pressure if desired. The crude mandelonitrile is obtained as a reddish oil.[23]

Safety Note: This reaction involves highly toxic cyanides and generates hydrogen cyanide gas, especially under acidic conditions. It must be performed in a well-ventilated fume hood with



appropriate personal protective equipment.

Protocol 2: Enzymatic Synthesis of (R)-mandelonitrile

This protocol describes a general procedure using (R)-Hydroxynitrile Lyase ((R)-HNL). This example uses enzyme from Prunus amygdalus expressed in Pichia pastoris.[24]

Materials:

- (R)-HNL enzyme lysate/solution
- · Benzaldehyde, freshly distilled
- Potassium cyanide (KCN)
- · Citric acid
- Methyl tert-butyl ether (MTBE) or Isopropyl ether
- Deionized water (MilliQ)
- Reaction vessel (e.g., stirred tank reactor or flow reactor)

Procedure:

- Aqueous Phase Preparation: Prepare an aqueous buffer solution. For example, dissolve KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of deionized water to achieve a pH of approximately 5.0.[3][24]
- Organic Phase Preparation: Dissolve benzaldehyde (0.69 mmol) in 3 mL of an immiscible organic solvent like MTBE.[24]
- Enzyme Addition: Add the (R)-HNL enzyme solution (e.g., 600 μL) to the aqueous phase. [24]
- Reaction Initiation: Combine the organic and aqueous phases in the reaction vessel.
- Reaction Conditions: Vigorously stir the biphasic mixture at a controlled low temperature (e.g., 0-5 °C) to minimize the competing non-enzymatic racemic reaction.[19]



- Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing for benzaldehyde conversion and (R)-mandelonitrile formation using Gas Chromatography (GC) or HPLC.
- Work-up: Once the reaction reaches completion, separate the organic layer. Wash the
 organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate
 under reduced pressure to yield the crude (R)-mandelonitrile.

Protocol 3: Isolation of Mandelonitrile from Plant Material

This protocol is adapted from methods for extracting cyanogenic compounds from plant tissues.[25][26]

Materials:

- Plant material (e.g., Arabidopsis rosettes, ≥100 mg)
- · Liquid nitrogen
- Methanol
- Mortar and pestle
- Sonicator
- Centrifuge
- Rotary evaporator

Procedure:

- Freeze the plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[25][26]
- Weigh the frozen powder (e.g., 100-300 mg).[25]
- Add 3 mL of methanol to the mortar and homogenize the powder in the solvent.[25]

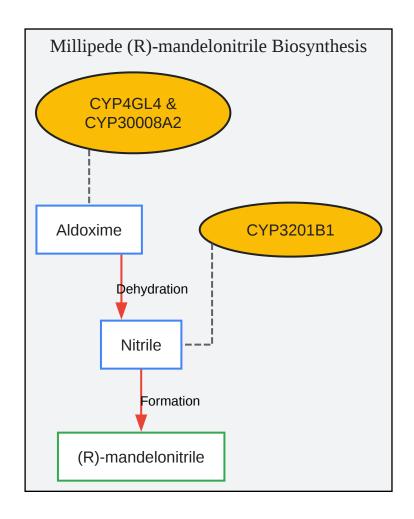


- Transfer the homogenate to a 15 mL centrifuge tube.
- Sonicate the sample for 20 minutes at room temperature.[25][26]
- Incubate the tube at 60 °C for 10 minutes.[25][26]
- Centrifuge the sample at 11,500 x g for 5 minutes at room temperature. [25][26]
- Carefully collect the supernatant and transfer it to a flask.
- Remove the methanol using a rotary evaporator at 50 °C until the sample is completely dry.
 The resulting extract contains mandelonitrile and other metabolites.[25] Further purification via chromatography may be required.

Visualizations of Pathways and Workflows Biosynthesis of (R)-mandelonitrile in Millipedes

The biosynthesis in millipedes represents an independently evolved pathway compared to plants. It involves a multi-step enzymatic process starting from an aldoxime.





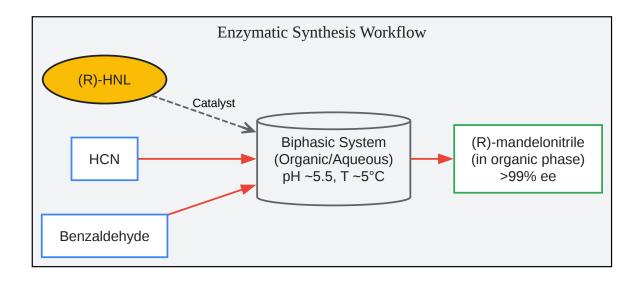
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Caption: Biosynthesis pathway of **(R)-mandelonitrile** in millipedes.[15][27]

General Workflow for Enzymatic Synthesis

This diagram illustrates the typical workflow for the biocatalytic production of **(R)**-mandelonitrile using an (R)-HNL enzyme.





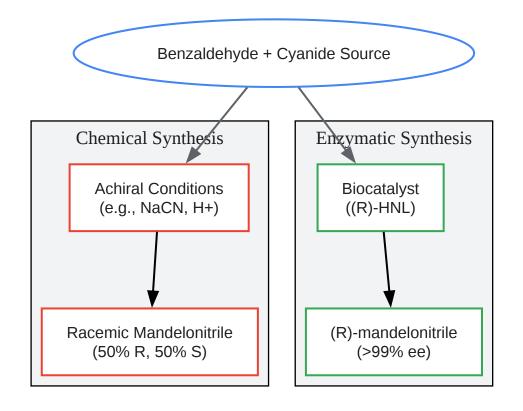
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Caption: Workflow for the biocatalytic synthesis of (R)-mandelonitrile.

Chemical vs. Enzymatic Synthesis Logic

This diagram contrasts the outcomes of traditional chemical synthesis with the highly selective enzymatic approach.





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Caption: Comparison of chemical and enzymatic synthesis outcomes.

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